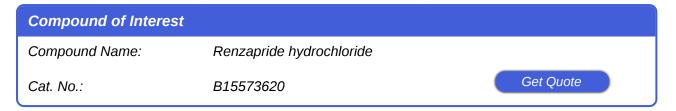


Renzapride Hydrochloride: Electrophysiological Application Notes and Protocols for Patch Clamp Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Renzapride is a potent and selective gastrointestinal prokinetic agent with a dual mechanism of action, functioning as a high-affinity 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1] This unique pharmacological profile makes it a compound of interest for the treatment of gastrointestinal motility disorders such as constipation-predominant irritable bowel syndrome (C-IBS) and gastroparesis.[2][3] Understanding the electrophysiological properties of Renzapride is crucial for elucidating its mechanism of action at the ion channel level and for comprehensive safety profiling.

These application notes provide detailed protocols for the characterization of **Renzapride hydrochloride** using patch clamp electrophysiology, focusing on its activity at 5-HT3 and 5-HT4 receptors, as well as its potential off-target effects on the hERG potassium channel, a key component of cardiac safety assessment.

Mechanism of Action

Renzapride's therapeutic effects are primarily mediated through its interaction with two subtypes of serotonin receptors in the enteric nervous system:



- 5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons leads to the stimulation of adenylate cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent enhancement of neurotransmitter release, primarily acetylcholine. This cholinergic stimulation promotes gastrointestinal motility and transit.
- 5-HT3 Receptor Antagonism: Blockade of 5-HT3 receptors, which are ligand-gated ion channels, inhibits the rapid, depolarizing effects of serotonin on enteric neurons. This action is thought to contribute to its antiemetic properties and may also modulate visceral sensitivity.

Quantitative Data Summary

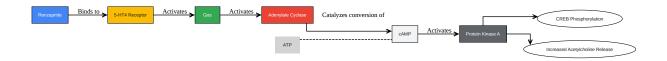
The following tables summarize the key electrophysiological and binding affinity data for **Renzapride hydrochloride**.

Parameter	Receptor/Ch annel	Species/Cell Line	Value	Assay Type	Reference
Ki	Human 5- HT3 Receptor	-	17 nM	Radioligand Binding	[1]
EC50	Rat 5-HT4 Receptor	Oesophagus Tissue	11 μΜ	Functional Assay	[1]
-	hERG Potassium Channel	-	No significant inhibition at 3 μΜ	Patch Clamp	[4]

Note: The hERG inhibition data is inferred from a study on a different 5-HT4 agonist where Renzapride was likely used as a comparator, demonstrating its low potential for hERG blockade.

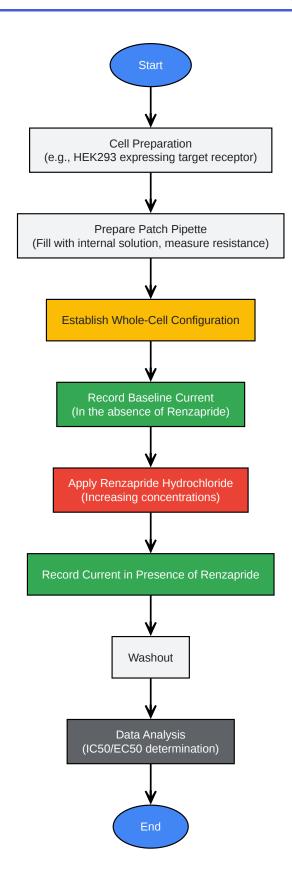
Signaling Pathways and Experimental Workflow 5-HT4 Receptor Agonist Signaling Pathway











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